(E)-2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylic acid

Description

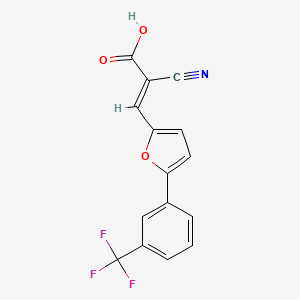

(E)-2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylic acid is a cyanoacrylate derivative featuring a furan core substituted with a 3-(trifluoromethyl)phenyl group. The molecule’s structure includes:

- Electron-withdrawing groups (EWGs): A cyano (-CN) group and carboxylic acid (-COOH) moiety, which enhance electron deficiency in the conjugated system.

- Furan-phenyl backbone: The furan ring is linked to a 3-(trifluoromethyl)phenyl substituent, introducing strong electron-withdrawing effects via the -CF₃ group.

This compound is primarily studied in dye-sensitized solar cells (DSSCs) due to its ability to facilitate electron transfer upon photoexcitation. Its structural design aims to optimize light absorption and charge separation efficiency .

Properties

IUPAC Name |

(E)-2-cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F3NO3/c16-15(17,18)11-3-1-2-9(6-11)13-5-4-12(22-13)7-10(8-19)14(20)21/h1-7H,(H,20,21)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYUFYMBMLDYOH-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C(C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C(\C#N)/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (E)-2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Formation of the cyano group: This can be accomplished through nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

Formation of the acrylic acid moiety: This step typically involves the condensation of the furan derivative with an appropriate aldehyde or ketone, followed by oxidation to form the acrylic acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

(E)-2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine or the acrylic acid moiety to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Addition: The double bond in the acrylic acid moiety can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Scientific Research Applications

(E)-2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylic acid has several applications in scientific research:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The cyano group and the trifluoromethyl-substituted phenyl ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The furan ring can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Phenyl Ring

The phenyl ring’s substituents critically influence electronic properties and applications. Key comparisons include:

Fluorinated Substituents

- (E)-3-(5-(2,4-Difluorophenyl)furan-2-yl)acrylic Acid ():

- Structure : Contains two fluorine atoms at the 2- and 4-positions of the phenyl ring.

- Impact : Fluorine’s inductive electron-withdrawing effect is weaker than -CF₃, resulting in reduced conjugation and a blue-shifted absorption spectrum compared to the target compound.

- Applications : Less efficient in DSSCs due to lower electron withdrawal .

Nitro Substituents

- (E)-3-(5-(4-Nitrophenyl)furan-2-yl)acrylic Acid (): Structure: Features a nitro (-NO₂) group at the para position. Impact: The -NO₂ group is a stronger EWG than -CF₃, leading to enhanced electron deficiency and broader light absorption. However, it may reduce solubility in polar solvents.

Halogenated Substituents

- (E)-3-(5-(3-Chlorophenyl)furan-2-yl)acrylic Acid ():

- (E)-3-(5-(4-Bromo-2-fluorophenyl)furan-2-yl)-2-cyanoacrylic Acid (): Structure: Combines bromine and fluorine substituents. Impact: Bromine’s steric bulk may hinder π-conjugation, while fluorine enhances electron withdrawal. Applications: Used in niche photocatalytic studies but with lower efficiency than -CF₃ analogues .

Functional Group Modifications

Alkoxy Chains

- LD04: (E)-2-cyano-3-(5-(4-(hexyloxy)phenyl)furan-2-yl)acrylic Acid (): Structure: Hexyloxy (-O-C₆H₁₃) group at the para position. Impact: The alkoxy chain is electron-donating, reducing conjugation efficiency but improving solubility in organic solvents. Applications: Enhanced solubility benefits film formation in DSSCs, but reduced electron withdrawal lowers photovoltage .

Amide vs. Acid Derivatives

- (E)-2-Cyano-N-(3-phenylpropyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)acrylamide (): Structure: Replaces carboxylic acid with an amide group. Impact: The amide group reduces acidity and alters binding affinity in biological systems (e.g., protease inhibition). Molecular weight (424.42 g/mol) is higher than the target compound. Applications: Studied for antiviral activity against Dengue/Zika viruses rather than DSSCs .

Performance in Dye-Sensitized Solar Cells (DSSCs)

*Higher efficiency offset by stability concerns.

Key Research Findings

- Electron-Withdrawing Capacity: -CF₃ provides a balance of strong electron withdrawal and synthetic feasibility, outperforming -Cl and -F but lagging behind -NO₂ in photocurrent generation .

- Solubility vs. Efficiency : Alkoxy chains (e.g., LD04) improve processability but sacrifice electronic performance, highlighting a trade-off in DSSC design .

- Biological Applications: Amide derivatives (e.g., ) pivot toward antiviral research, demonstrating the versatility of the cyanoacrylate scaffold .

Biological Activity

(E)-2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylic acid is a synthetic organic compound notable for its unique structural features, including a cyano group and a trifluoromethyl-substituted phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

The molecular formula of this compound is , with a molecular weight of 320.25 g/mol. Its structure consists of a furan ring linked to an acrylic acid moiety, which is essential for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The cyano group and the thioamide functionality enhance its binding affinity to enzymes and receptors, potentially modulating various biological pathways. The trifluoromethyl group increases lipophilicity, which may facilitate membrane permeability and improve bioavailability.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related furan derivatives demonstrate effectiveness against yeast-like fungi such as Candida albicans, as well as bacterial strains like Escherichia coli and Staphylococcus aureus at concentrations around 64 µg/mL .

| Compound | Target Organisms | Concentration | Activity |

|---|---|---|---|

| Furan Derivatives | Candida albicans | 64 µg/mL | Antifungal |

| Furan Derivatives | Escherichia coli | 64 µg/mL | Antibacterial |

| Furan Derivatives | Staphylococcus aureus | 64 µg/mL | Antibacterial |

Cytotoxicity and Anticancer Potential

There is emerging evidence suggesting that this compound may possess cytotoxic properties against cancer cell lines. Preliminary studies indicate that compounds with similar structures can induce apoptosis in cancer cells by disrupting mitochondrial functions and activating caspase pathways. Further research is needed to quantify the cytotoxic effects and elucidate the underlying mechanisms.

Case Studies

-

Study on Antimicrobial Properties :

A study published in 2022 explored the antimicrobial efficacy of furan derivatives, including those similar to this compound). The results demonstrated effective inhibition of fungal growth and bacterial proliferation, suggesting potential applications in developing new antimicrobial agents . -

Cytotoxicity Assessment :

Another investigation focused on the cytotoxic effects of related compounds on various cancer cell lines. The findings indicated that these compounds could significantly reduce cell viability, highlighting their potential as anticancer agents .

Q & A

Q. Answer :

DFT Parameters :

- Use the B3LYP functional with 6-31G* basis set, incorporating exact exchange terms to improve thermochemical accuracy .

- Optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer behavior.

Applications :

- Compare calculated vs. experimental IR/Raman spectra for vibrational mode validation.

- Simulate adsorption on TiO₂ surfaces (for solar cell applications) using periodic boundary conditions .

Advanced: How can researchers evaluate the compound’s inhibitory activity against viral proteases?

Q. Answer :

Enzyme Assays :

- Use fluorogenic substrates (e.g., Boc-Gly-Arg-AMC) with Dengue/Zika NS2B/NS3 proteases.

- Measure IC₅₀ via fluorescence quenching and validate with kinetic assays (Km/Vmax).

Structural Insights :

- Perform molecular docking (AutoDock Vina, Schrödinger) to identify binding interactions, focusing on the trifluoromethylphenyl group’s role in hydrophobic pocket engagement .

Advanced: What crystallographic techniques resolve intermolecular interactions in this compound?

Q. Answer :

Data Collection :

- Use single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

- Apply SHELXL for structure refinement, achieving R-factors < 0.05 .

Analysis :

- Identify O–H···O hydrogen bonds forming centrosymmetric dimers.

- Map π-π stacking interactions between furan and phenyl rings using Mercury software .

Advanced: How can structural modifications enhance the compound’s bioactivity or material performance?

Q. Answer :

SAR Studies :

- Replace the trifluoromethyl group with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) substituents.

- Test modified derivatives in enzyme inhibition or photovoltaic efficiency assays .

Material Design :

- Introduce conjugated side chains (e.g., thiophene) to redshift absorption spectra for solar cell applications .

Advanced: What analytical methods are suitable for quantifying the compound in biological matrices?

Q. Answer :

LC-MS/MS Protocol :

- Column: C18 (2.1 × 50 mm, 1.7 μm).

- Mobile phase: 0.1% formic acid in water/acetonitrile (gradient elution).

- Monitor [M–H]⁻ ion (exact mass 362.08) with ±5 ppm tolerance .

Validation :

- Assess recovery (>90%) and limit of detection (LOD < 1 ng/mL) in spiked plasma samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.